molecular formula C22H22N2O5S B11413281 N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11413281
M. Wt: 426.5 g/mol
InChI Key: LTQSWKDLRMYASL-UHFFFAOYSA-N
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Description

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide (CAS: 880784-34-9) is a chromene-2-carboxamide derivative featuring a 3-methylpiperidin-1-yl sulfonyl group at the para position of the phenyl ring. Its molecular formula is C₂₃H₂₄N₂O₅S, with a molecular weight of 440.5121 g/mol . The compound’s structural uniqueness lies in its sulfonamide-linked piperidine moiety, which may influence solubility, bioavailability, and target binding.

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H22N2O5S/c1-15-5-4-12-24(14-15)30(27,28)17-10-8-16(9-11-17)23-22(26)21-13-19(25)18-6-2-3-7-20(18)29-21/h2-3,6-11,13,15H,4-5,12,14H2,1H3,(H,23,26)

InChI Key

LTQSWKDLRMYASL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the chromene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Piperidine Moiety: The piperidine moiety is attached via a nucleophilic substitution reaction, where the sulfonyl chloride intermediate reacts with 3-methylpiperidine.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the sulfonyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and chromene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: It is explored for its therapeutic potential, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group enhances its binding affinity to these targets, while the chromene core facilitates its integration into biological systems. The compound can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Piperidine-Containing Analogues

The target compound differs from analogues primarily in the substitution pattern of the piperidine ring and sulfonamide-linked groups. Key comparisons include:

Table 1: Structural and Molecular Comparison
Compound Name (CAS) Substituent on Piperidine Sulfonamide Group Position Molecular Formula Molecular Weight (g/mol) Reference
Target Compound (880784-34-9) 3-methyl Para-phenyl C₂₃H₂₄N₂O₅S 440.5121
BH37269 (880784-36-1) 4-methyl Para-phenyl C₂₃H₂₄N₂O₅S 440.5121
BH37258 (880784-32-7) Ethyl(phenyl) Para-phenyl C₂₅H₂₂N₂O₅S 462.5176
N-{4-[Methyl(phenyl)sulfamoyl]phenyl}-... (881218-31-1) Methyl(phenyl) Para-phenyl C₂₃H₁₈N₂O₅S 434.466

Key Observations :

  • Molecular Weight : Substituting ethyl(phenyl) for methylpiperidine (BH37258) increases molecular weight, which may impact membrane permeability .
  • Sulfonamide Diversity : The methyl(phenyl)sulfamoyl group in CAS 881218-31-1 replaces piperidine with a bulkier aromatic system, likely reducing solubility but enhancing lipophilicity .

Pharmacological and Physicochemical Profiles

Neuroprotective Hybrids (–5)

Compounds like N-(3-(1-benzylpiperidin-4-yl)propyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide () exhibit neuroprotective activity via sigma-1 receptor affinity. The benzylpiperidine-propyl chain in this hybrid enhances blood-brain barrier penetration, a feature absent in the target compound due to its shorter sulfonamide linker .

Antianaphylactic Chromones ()

Early chromone derivatives, such as 4-oxo-4H-1-benzopyran-3-carboxaldehyde (, Ref 5), demonstrated antianaphylactic activity. The sulfonamide group in the target compound may enhance stability compared to aldehyde derivatives, which are prone to oxidation .

Chromeno-Pyrimidines ()

A chromeno-pyrimidine derivative with a piperidine-phenyl group () showed favorable oral bioavailability in computational studies. The target compound’s sulfonamide group may similarly improve solubility, though its rigid structure could reduce conformational flexibility compared to pyrimidine hybrids .

Biological Activity

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyDetails
Molecular Formula C22H22N2O5S
Molecular Weight 426.5 g/mol
CAS Number 880788-42-1

The structure features a chromene core substituted with a sulfonyl group and a piperidine moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Cholinesterase Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases .
  • Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress by scavenging free radicals .

Antimicrobial Activity

Research indicates that derivatives of the chromene structure demonstrate antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogenic bacteria and fungi .

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in animal models. For example, the inhibition of Hsp90, a chaperone protein involved in cancer cell proliferation, has been observed with related pyrazole derivatives .

Case Studies

  • Cholinesterase Inhibition : A study evaluated the inhibitory effect of related chromene derivatives against AChE and BChE, revealing IC50 values ranging from 5.4 to 24.3 μM, suggesting potential use in treating Alzheimer's disease .
  • Antioxidant Potential : Another study highlighted the antioxidant activity of similar compounds, which could be beneficial in preventing oxidative damage associated with chronic diseases .

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